molecular formula C13H21NO B13304673 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

Katalognummer: B13304673
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: JJKSUDSJMSNTAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is characterized by the presence of an ethylphenyl group attached to an amino-propanol structure. This compound is used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol typically involves the reaction of 4-ethylacetophenone with ethylamine, followed by reduction and subsequent reaction with propylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[1-(4-Methylphenyl)ethyl]amino}propan-1-ol
  • 2-{[1-(4-Isopropylphenyl)ethyl]amino}propan-1-ol
  • 2-{[1-(4-Phenyl)ethyl]amino}propan-1-ol

Uniqueness

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

2-[1-(4-ethylphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-12-5-7-13(8-6-12)11(3)14-10(2)9-15/h5-8,10-11,14-15H,4,9H2,1-3H3

InChI-Schlüssel

JJKSUDSJMSNTAZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C(C)NC(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.